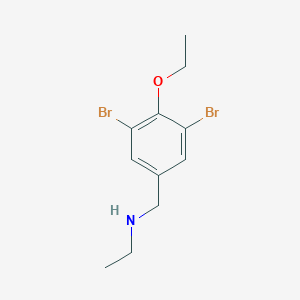

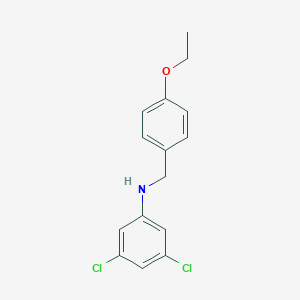

![molecular formula C15H14N4OS B263793 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline, also known as BODIPY, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. BODIPY is widely used in various fields such as biology, chemistry, and materials science.

Mécanisme D'action

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has a unique mechanism of action that allows it to function as a fluorescent probe. When 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline is excited by light, it undergoes a transition to a higher energy state. As it returns to its ground state, it emits light at a specific wavelength, which can be detected and measured. The emission wavelength of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline can be tuned by modifying its chemical structure, making it a versatile tool for scientific research.

Biochemical and Physiological Effects:

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has been shown to have minimal toxicity and is well-tolerated by living cells and organisms. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has also been used to study the uptake and distribution of drugs and other molecules in living systems.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has several advantages over other fluorescent probes, including high quantum yield, photostability, and tunable emission wavelength. However, 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has some limitations, including its sensitivity to pH and the potential for quenching by other molecules in the sample. Careful experimental design and optimization are necessary to ensure accurate and reliable results.

Orientations Futures

There are several future directions for the use of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline in scientific research. One area of interest is the development of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline-based sensors for the detection of specific biomolecules in living cells and tissues. Another area of interest is the use of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline in the development of new materials for optoelectronic and sensing applications. Finally, the use of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline in combination with other imaging techniques, such as MRI and PET, may provide new insights into the structure and function of living systems.

Conclusion:

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline is a versatile fluorescent dye that has found widespread use in scientific research. Its unique properties make it a valuable tool for the detection and imaging of various analytes and biological molecules. While there are some limitations to its use, careful experimental design and optimization can ensure accurate and reliable results. The future directions for the use of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline in scientific research are promising, and continued research in this area is likely to yield new insights and applications.

Méthodes De Synthèse

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline can be synthesized using various methods, including the condensation of 2,1,3-benzothiadiazole-5-carbaldehyde with dimethylaniline in the presence of a Lewis acid catalyst. The reaction takes place under mild conditions and produces high yields of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the direct functionalization of 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline.

Applications De Recherche Scientifique

4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various analytes, including metal ions, biomolecules, and gases. 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline is also used as a labeling agent for biological molecules such as proteins, DNA, and RNA. In addition, 4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline has been used to develop fluorescent sensors for imaging and tracking biological processes in living cells.

Propriétés

Formule moléculaire |

C15H14N4OS |

|---|---|

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

1-(2,1,3-benzothiadiazol-5-yl)-N-[4-(dimethylamino)phenyl]methanimine oxide |

InChI |

InChI=1S/C15H14N4OS/c1-18(2)12-4-6-13(7-5-12)19(20)10-11-3-8-14-15(9-11)17-21-16-14/h3-10H,1-2H3/b19-10+ |

Clé InChI |

FDMATHAJJDNNRY-VXLYETTFSA-N |

SMILES isomérique |

CN(C)C1=CC=C(C=C1)/[N+](=C\C2=CC3=NSN=C3C=C2)/[O-] |

SMILES |

CN(C)C1=CC=C(C=C1)[N+](=CC2=CC3=NSN=C3C=C2)[O-] |

SMILES canonique |

CN(C)C1=CC=C(C=C1)[N+](=CC2=CC3=NSN=C3C=C2)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

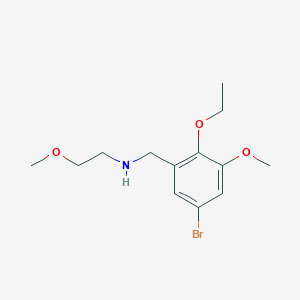

![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)

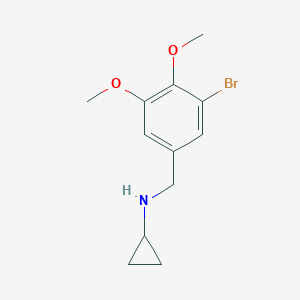

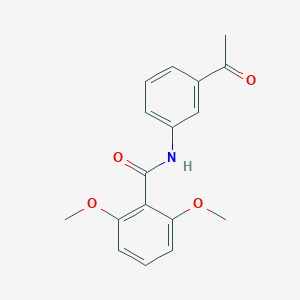

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)

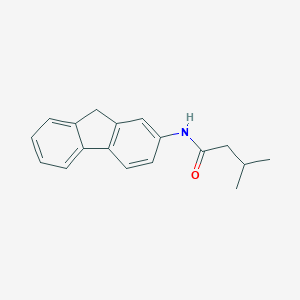

![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)

![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

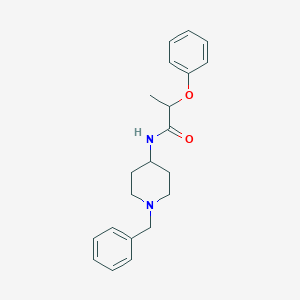

![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)

![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)